[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid
Overview
Description
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid is a compound that combines the structural features of 1,3,4-oxadiazole and phenylmethanamine, with trifluoroacetic acid as a counterion
Mechanism of Action
Target of Action
The primary target of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid is the Epidermal Growth Factor Receptor (EGFR) enzyme . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
This compound interacts with its target, the EGFR enzyme, by inhibiting its activity . The compound has shown a robust inhibitory effect against the EGFR wild-type enzyme . This interaction results in changes in the cell cycle, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects various biochemical pathways related to cancer cell proliferation . It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . By targeting and inhibiting the EGFR enzyme and other related enzymes, the compound can disrupt the cell cycle and prevent the growth and division of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a pharmacophore in drug discovery. The 1,3,4-oxadiazole ring is known for its bioisosteric properties, making it a valuable scaffold for designing drugs with improved pharmacokinetic and pharmacodynamic profiles
Industry
In the industrial sector, [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Phenylmethanamine derivatives: These compounds have the phenylmethanamine moiety but may lack the oxadiazole ring.
Uniqueness
The uniqueness of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine lies in the combination of the oxadiazole ring and the phenylmethanamine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.C2HF3O2/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9;3-2(4,5)1(6)7/h1-4,6H,5,10H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFBAMHGPKLPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CO2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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